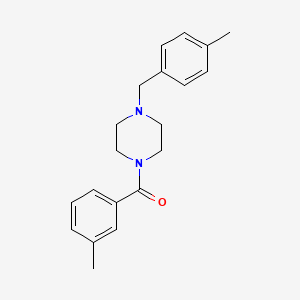![molecular formula C16H23ClN2O B4741953 3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4741953.png)
3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride
Vue d'ensemble
Description
3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride, also known as Memantine hydrochloride, is a medication used to treat Alzheimer's disease. It was approved by the US FDA in 2003 and is currently available in the market under the brand name Namenda.
Mécanisme D'action
3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride hydrochloride binds to the NMDA receptor and blocks the influx of calcium ions into the neuron. This prevents the excessive activation of the receptor, which can lead to neuronal damage and cell death. By blocking the NMDA receptor, this compound hydrochloride reduces the excitotoxicity that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have several biochemical and physiological effects. It can increase the release of acetylcholine, which is a neurotransmitter involved in cognitive function. It can also reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of Alzheimer's disease. Additionally, this compound hydrochloride has been shown to have neuroprotective effects and can promote the growth of new neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride hydrochloride in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively block the receptor and study its effects on neuronal function. However, one limitation is that this compound hydrochloride has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in in vitro and in vivo experiments.
Orientations Futures
There are several future directions for the research on 3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride hydrochloride. One area of interest is its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in combination with this compound hydrochloride to achieve greater therapeutic efficacy. Additionally, there is a need for more research on the long-term effects of this compound hydrochloride and its potential use in combination with other Alzheimer's disease medications.
Conclusion:
In conclusion, this compound hydrochloride is a medication used to treat Alzheimer's disease by blocking the NMDA receptor. It has several biochemical and physiological effects, including increasing the release of acetylcholine, reducing oxidative stress and inflammation, and promoting the growth of new neurons. While it has limitations in lab experiments, it has potential for use in the treatment of other neurodegenerative diseases and in combination with other Alzheimer's disease medications.
Applications De Recherche Scientifique
3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride hydrochloride has been extensively studied for its potential use in the treatment of Alzheimer's disease. It works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathogenesis of Alzheimer's disease. Several studies have shown that this compound hydrochloride can improve cognitive function and delay the progression of Alzheimer's disease.
Propriétés
IUPAC Name |
3-(pyridin-4-ylmethylamino)adamantan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c19-16-8-13-5-14(9-16)7-15(6-13,11-16)18-10-12-1-3-17-4-2-12;/h1-4,13-14,18-19H,5-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYZDAGACNXSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=NC=C4.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4741877.png)
![4-{[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B4741882.png)
![1-(3-methoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4741885.png)

amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4741899.png)
![4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4741903.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4741917.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4741931.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4741937.png)
![3-[(2-chloro-4-fluorophenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4741939.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-butylphenyl)benzamide](/img/structure/B4741947.png)
![6-(1-adamantyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4741966.png)
